Cardiogenol C hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Small Molecule Cardiomyogenesis Inducers
The use of small molecules to guide the differentiation of cells into cardiomyocytes, the cells that make up the heart muscle, has a history dating back several decades. A pivotal moment occurred in 1982 with the discovery that a simple organic molecule, dimethyl sulfoxide (B87167) (DMSO), could induce cardiomyocyte differentiation in murine teratocarcinoma-derived embryonic stem cells. nih.govwjgnet.com However, the field gained significant momentum in the 1990s, spurred by the growing interest in developing cell-based therapies for cardiac diseases. nih.govwjgnet.com This era saw an exponential increase in the structural diversity of small molecule libraries, thanks to advances in chemical synthesis techniques like combinatorial chemistry. wjgnet.com These developments paved the way for the discovery of a range of bioactive compounds capable of enhancing cardiogenesis, including Cardiogenol C. nih.govwjgnet.comnih.gov
Significance of Chemical Induction in Cardiac Differentiation Research
The ability to chemically guide stem cells to become heart cells holds profound significance for scientific research. Small molecules provide powerful tools to dissect the complex signaling pathways that govern heart development. nih.gov For instance, screening studies for small molecule inducers of cardiogenesis helped confirm the crucial role of the Wnt signaling pathway in this process. nih.gov Unlike genetic modification methods, small molecules offer logistical advantages and can act synergistically to produce significant changes in cell phenotype. wjgnet.com
This chemical approach has been instrumental in advancing the field of induced pluripotent stem cells (iPSCs). nih.gov Initially, the generation of iPSCs from adult cells required the overexpression of four specific transcription factors. Chemical biologists later simplified this process, demonstrating that iPSCs could be generated with fewer genetic factors when combined with specific small molecule inhibitors. nih.gov In the context of cardiac research, various chemicals have been identified that promote cardiomyogenesis. These include established agents like 5-azacytidine, which is thought to work by demethylating specific gene promoters, and retinoic acid. nih.govtandfonline.comtandfonline.com The identification of molecules like the "cardiogenols" and sulfonyl hydrazones, which can induce cardiac protein expression in various stem cell types, further highlights the power of chemical biology in creating cellular models for study and potential therapeutic use. nih.govpnas.org
Overview of Cardiogenol C Hydrochloride S Role in Stem Cell Reprogramming
Signaling Pathway Modulations
Cardiogenol C hydrochloride has been shown to exert its influence by modulating key signaling pathways that are fundamental to embryonic development and cell fate decisions.
A primary mechanism of action for this compound is the activation of the Wnt/β-catenin signaling pathway. researchgate.netnih.govnih.govnih.gov This pathway is crucial during various stages of heart development. nih.gov Studies have indicated that Cardiogenol C promotes the transdifferentiation of hair bulge progenitor cells into cardiomyocyte-like cells, a process believed to be mediated through the activation of this very pathway. researchgate.netnih.gov
A key event in the Cardiogenol C-induced activation of the Wnt/β-catenin pathway is the suppression of Kremen1. researchgate.netnih.govnih.gov Kremen1 is a transmembrane protein that acts as a negative regulator of the Wnt pathway by forming a complex with Dickkopf-1 (Dkk1) to inhibit the Wnt co-receptor LRP6. researchgate.netresearchgate.netabcam.com Research using comparative proteomics and subsequent molecular analyses on mouse hair bulge progenitor cells treated with Cardiogenol C revealed a down-regulation of Kremen1 at both the protein and transcriptional levels. researchgate.net This suppression of an key inhibitor allows for the enhancement of Wnt/β-catenin signaling. researchgate.net
| Compound/Protein | Effect on Wnt/β-catenin Pathway | Cell Type | Reference |
| Cardiogenol C | Activation | Hair Bulge Progenitor Cells | researchgate.netnih.govnih.gov |
| Kremen1 | Suppression by Cardiogenol C | Hair Bulge Progenitor Cells | researchgate.netnih.govnih.govresearchgate.net |
| Dkk1 | Down-regulation by Cardiogenol C | Hair Bulge Progenitor Cells | researchgate.net |
The activation of the Wnt/β-catenin pathway by Cardiogenol C leads to changes in the expression of downstream effector molecules. In Cardiogenol C-treated hair bulge progenitor cells, an up-regulation of Wnt11 and Lef1 expression has been observed. researchgate.net Lef1 is a transcription factor that, when complexed with β-catenin, activates the transcription of Wnt target genes, driving the cardiogenic program.
In addition to modulating signaling pathways, this compound influences the expression of proteins that remodel chromatin, the complex of DNA and proteins that forms chromosomes. researchgate.netnih.govnih.gov This alteration of chromatin structure is a critical step in making cardiac-specific genes accessible for transcription.
Proteomic analysis has identified the upregulation of Salt-inducible kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1) in response to Cardiogenol C treatment. nih.govnih.gov The upregulation of these chromatin remodeling proteins is proposed to initiate cardiac differentiation. nih.govnih.gov SIK1, in particular, was found to be transcriptionally upregulated in Cardiogenol C-treated hair bulge progenitor cells. researchgate.net By altering the chromatin landscape, these proteins can help to silence genes that repress cardiac differentiation and activate those that promote it. researchgate.net
Suppression of Kremen1
Chromatin Remodeling Protein Upregulation
Transcriptional Regulation of Cardiac Lineage Specification
The ultimate outcome of the signaling and chromatin remodeling events initiated by Cardiogenol C is the activation of a transcriptional program that specifies the cardiac lineage. This involves the induced expression of key cardiac transcription factors.
Studies have consistently shown that treatment with Cardiogenol C leads to the upregulation of early cardiac markers. nih.govnih.gov In mouse embryonic stem cells, P19 embryonic carcinoma cells, and C2C12 skeletal myoblasts, Cardiogenol C induces the expression of GATA4, Nkx2.5, and Tbx5. lktlabs.comnih.govresearchgate.net These transcription factors are considered master regulators of heart development, and their expression is essential for initiating cardiomyogenesis. nih.govresearchgate.net For instance, in C2C12 cells, Cardiogenol C significantly increased the expression of atrial natriuretic factor (ANF) and Nkx2.5. nih.gov Similarly, in hair bulge progenitor cells, the compound induced the expression of GATA4, Tbx5, and Nkx2.5, marking the commitment of these cells to a pre-cardiomyogenic state. nih.govresearchgate.net In prolonged cultures, these cells went on to express cardiac-specific structural proteins like cardiac troponin I and sarcomeric myosin heavy chain. nih.govresearchgate.net
| Transcription Factor/Marker | Effect of Cardiogenol C | Cell Type | Reference |
| GATA4 | Upregulation | Hair Bulge Progenitor Cells, Embryonic Stem Cells | nih.govresearchgate.netfishersci.no |
| Nkx2.5 | Upregulation | P19 Cells, C2C12 Myoblasts, Hair Bulge Progenitor Cells, Embryonic Stem Cells | lktlabs.comnih.govresearchgate.netnih.govfishersci.no |
| Tbx5 | Upregulation | Hair Bulge Progenitor Cells | nih.govresearchgate.net |
| Atrial Natriuretic Factor (ANF) | Upregulation | P19 Cells, C2C12 Myoblasts | lktlabs.comnih.gov |
| Sarcomeric Myosin Heavy Chain | Upregulation | Hair Bulge Progenitor Cells | nih.govresearchgate.net |
| Cardiac Troponin I | Upregulation | Hair Bulge Progenitor Cells | nih.govresearchgate.net |
Upregulation of Early Cardiac Transcription Factors
The initiation of cardiomyogenesis by this compound is marked by the increased expression of a core set of transcription factors that are fundamental to heart formation. nih.govresearchgate.net Studies have shown that treating embryonic stem cells or other progenitor cells with this compound leads to a significant upregulation of GATA4, Nkx2.5, and Tbx5. caymanchem.comnih.gov These factors are considered master regulators of the cardiac lineage, and their coordinated expression is essential for driving cells toward a cardiomyocyte fate. nih.govnih.gov In some studies, as many as 90% of embryonic stem cells treated with Cardiogenol C express these crucial transcription factors. caymanchem.comnih.gov
Table 1: Early Cardiac Transcription Factors Upregulated by this compound
| Transcription Factor | Cell Type | Method of Detection | Finding |
|---|---|---|---|
| GATA4 | Embryonic Stem Cells, Hair Bulge Progenitor Cells (HBPCs) | Gene Expression Analysis, Western Blot, Immunofluorescent Staining | Significant upregulation; expression initiated from day 4 in HBPCs. caymanchem.comnih.gov |
| Nkx2.5 | Embryonic Stem Cells, C2C12 Skeletal Myoblasts, HBPCs | Luciferase Reporter Gene Assay, Gene Expression Analysis, Immunofluorescent Staining | Significant increase in expression, confirming its role as a key cardiac marker. caymanchem.comnih.govnih.gov |
| Tbx5 | Hair Bulge Progenitor Cells (HBPCs) | Semi-quantitative RT-PCR | Activation of expression, indicating its role as an early pre-cardiac marker. nih.govresearchgate.net |
GATA4 is a zinc-finger transcription factor that plays a critical role in the regulation of numerous cardiac genes and is indispensable for cardiogenesis. nih.gov Treatment with this compound has been demonstrated to robustly induce GATA4 expression in various stem cell populations, including mouse hair bulge progenitor cells (HBPCs). nih.govresearchgate.net In studies involving HBPCs, western blot and immunofluorescent staining revealed that GATA4 expression begins as early as four days after the initiation of treatment with Cardiogenol C. nih.gov The upregulation of GATA4 is a pivotal step, as it acts synergistically with other transcription factors to activate the genetic program for heart muscle development. nih.gov
Nkx2.5, a homeodomain-containing transcription factor, is one of the earliest known markers of the cardiac lineage. nih.govnih.gov Its expression is essential for the differentiation and specification of cardiac progenitor cells. nih.gov Research has consistently shown that this compound significantly increases the expression of Nkx2.5. caymanchem.comnih.govlktlabs.com Luciferase-based reporter gene assays in C2C12 skeletal myoblasts, for instance, have confirmed a significant increase in Nkx2.5 promoter activity following treatment. nih.gov The induction of Nkx2.5 by Cardiogenol C is a key event that signifies the commitment of progenitor cells to the cardiomyocyte lineage. nih.gov
Tbx5 is another crucial transcription factor involved in the early stages of heart development. nih.gov this compound has been shown to activate the expression of Tbx5 in progenitor cells. nih.govresearchgate.netbio-equip.com Semi-quantitative RT-PCR analysis has confirmed the activation of Tbx5 expression in HBPCs treated with the compound. nih.gov The induction of Tbx5, alongside GATA4 and Nkx2.5, forms a core transcriptional network that drives the complex process of cardiomyogenesis. nih.gov
Nkx2.5 Expression and its Role
Regulation of Cardiac Structural Protein Expression
Following the upregulation of early cardiac transcription factors, this compound promotes the expression of genes encoding the structural proteins that are essential for the characteristic architecture and contractile function of cardiomyocytes. nih.govresearchgate.net
Table 2: Cardiac Structural Proteins Regulated by this compound
| Structural Protein | Cell Type | Method of Detection | Finding |
|---|---|---|---|
| Myosin Heavy Chain (MHC) | Embryonic Stem Cells, Hair Bulge Progenitor Cells (HBPCs) | Differentiation Assays, Immunofluorescent Staining | Induces differentiation of MHC-positive cells; progressive expression of sarcomeric MHC. caymanchem.comnih.govsapphirebioscience.comadooq.comhoelzel-biotech.com |
| Cardiac-specific Troponin I | Hair Bulge Progenitor Cells (HBPCs) | Immunofluorescent Staining | Progressive expression in treated cells, indicating maturation towards a cardiomyocyte phenotype. nih.govresearchgate.net |
Myosin Heavy Chain (MHC) is a major component of the thick filaments of the sarcomere, the fundamental contractile unit of muscle cells. caymanchem.comcaymanchem.com this compound has been shown to effectively induce the differentiation of embryonic stem cells into MHC-positive cardiomyocytes. caymanchem.comsapphirebioscience.comadooq.comhoelzel-biotech.com Furthermore, immunofluorescent staining has revealed that progenitor cells treated with Cardiogenol C progressively express sarcomeric myosin heavy chain, indicating the assembly of the contractile apparatus. nih.gov
Cardiac-specific Troponin I is a key regulatory protein within the thin filaments of the cardiomyocyte sarcomere. nih.govresearchgate.net Its presence is a definitive marker of cardiac muscle cells. Studies have demonstrated that hair bulge progenitor cells treated with this compound progressively express cardiac-specific Troponin I. nih.govresearchgate.net This finding underscores the compound's ability to not only initiate the cardiac differentiation program but also to guide the developing cells towards a mature cardiomyocyte-like phenotype, complete with essential components of the contractile machinery. nih.gov
Cardiac-specific Troponin I
Atrial Natriuretic Factor (ANF/Nppa) Promoter Activation
A key molecular event in Cardiogenol C-induced cardiomyogenesis is the activation of the Atrial Natriuretic Factor (ANF) promoter. ANF, also known as Nppa, is a well-established cardiac marker gene. nih.gov Its expression is significantly increased during cardiac development and in response to cardiac stress. nih.govfrontiersin.org The ANF promoter contains binding sites for crucial cardiac transcription factors, including GATA-4 and Nkx2-5, which act synergistically to drive its expression in heart muscle cells. embopress.org
Studies have consistently shown that Cardiogenol C treatment upregulates the expression of ANF. nih.govlktlabs.comnih.gov The mechanism of this upregulation has been investigated using luciferase reporter gene assays, where the ANF promoter sequence is linked to a luciferase gene. nih.gov When P19 embryonic carcinoma cells were treated with 1 µM of Cardiogenol C for seven days, a significant increase in luciferase activity was observed, confirming the activation of the ANF promoter. nih.gov This effect was also reproduced in C2C12 skeletal myoblasts, demonstrating the compound's ability to induce cardiac gene expression even in lineage-committed progenitor cells. nih.gov The activation of the ANF promoter is a critical step, indicating the initiation of a cardiac-specific transcriptional program orchestrated by Cardiogenol C. nih.govembopress.org
Table 2: ANF Promoter Activation by Cardiogenol C
| Cell Line | Assay Type | Treatment | Duration | Result | Reference |
|---|---|---|---|---|---|
| P19 Embryonic Carcinoma Cells | ANF Luciferase Reporter Gene Assay | 1 µM Cardiogenol C | 7 days | Significant increase in ANF promoter activity compared to control. | nih.gov |
| C2C12 Skeletal Myoblasts | ANF Luciferase Reporter Gene Assay | 1 µM Cardiogenol C | 7 days | Upregulation of ANF promoter activity. | nih.gov |
Induction of Embryonic Stem Cell Differentiation
This compound has been shown to potently and selectively guide the differentiation of embryonic stem cells (ESCs) towards a cardiac lineage. bio-gems.com This induction is characterized by the expression of key cardiac-specific markers and the development of functional properties typical of cardiomyocytes.
Mouse Embryonic Stem Cell (ESC) Differentiation to Cardiomyocytes
This compound is a potent inducer of cardiomyogenesis in mouse embryonic stem cells (ESCs), with an effective concentration (EC50) of 100 nM. Treatment with this compound leads to the differentiation of ESCs into myosin heavy chain (MHC)-positive cardiomyocytes. medkoo.comsapphirebioscience.com Studies have shown that a significant percentage of ESCs treated with this compound express crucial cardiac transcription factors. Specifically, approximately 90% of the treated cells express GATA-4, MEF2, and Nkx2.5. glpbio.comfishersci.nonih.gov This high efficiency of differentiation surpasses traditional methods involving embryoid body formation and DMSO treatment. The resulting cells also exhibit the characteristic beating behavior of differentiated cardiomyocytes. glpbio.com
P19 Embryonal Carcinoma Cell Studies
P19 embryonal carcinoma cells, a pluripotent cell line, serve as a common model for studying cardiac differentiation. nih.govresearchgate.net Cardiogenol C has been shown to have a cardiomyogenic effect on these cells. nih.govlktlabs.com Treatment with Cardiogenol C leads to a significant increase in the expression of atrial natriuretic factor (ANF), a well-established cardiac marker. nih.gov However, some studies present conflicting results, suggesting that while DMSO can induce cardiac differentiation in P19 cells, Cardiogenol C alone does not. nih.govresearchgate.net In these studies, the combination of DMSO and Cardiogenol C resulted in a lower rate of differentiation compared to DMSO alone. nih.govresearchgate.net These discrepancies highlight the complexity of the signaling pathways involved and the potential for varied responses depending on the specific experimental conditions. nih.govresearchgate.net
R1 Mouse Embryonic Stem Cell Studies
The R1 mouse embryonic stem cell line, derived from a cross of two 129 substrains, is another key model for studying cardiomyogenesis. atcc.orgculturecollections.org.uk Research has demonstrated that Cardiogenol C can induce R1 mouse ESCs to differentiate into spontaneously beating cardiomyocytes. nih.gov This finding further supports the role of Cardiogenol C as a potent chemical inducer of cardiac differentiation in pluripotent stem cells. nih.gov
Transdifferentiation of Multipotent Progenitor Cells
Beyond its effects on pluripotent stem cells, this compound has also demonstrated the ability to induce transdifferentiation in multipotent progenitor cells, guiding them towards a cardiomyocyte-like fate. This capability opens up possibilities for using more accessible and autologous cell sources for cardiac regeneration. researchgate.netnih.gov
Mouse Hair Bulge Progenitor Cells (HBPCs) to Cardiomyocyte-like Cells
A significant finding is the ability of Cardiogenol C to induce the transdifferentiation of mouse hair bulge progenitor cells (HBPCs) into cardiomyocyte-like cells. medkoo.comsapphirebioscience.comnih.govresearchgate.netnih.gov HBPCs, which are multipotent stem cells expressing markers such as CD34 and K15, can be guided to express early cardiac-specific transcription factors like GATA4, Nkx2.5, and Tbx5 upon treatment with Cardiogenol C. nih.govresearchgate.netnih.gov This process is thought to involve the activation of the Wnt signaling pathway. nih.govresearchgate.netnih.gov
In prolonged cultures, HBPCs treated with Cardiogenol C not only express early cardiac markers but also begin to produce muscle-specific proteins, including cardiac-specific troponin I and sarcomeric myosin heavy chain. nih.govresearchgate.netnih.gov However, a critical distinction is that these resulting cells have not been observed to contract functionally. researchgate.netnih.gov Consequently, they are referred to as cardiomyocyte-like cells rather than fully functional cardiomyocytes. researchgate.netnih.gov This indicates that while Cardiogenol C can initiate the genetic and protein expression programs for cardiac differentiation, additional factors may be necessary to achieve full functional maturity.
Compound Names
| Compound Name |
| 5-azacytidine |
| Atrial natriuretic factor |
| Cardiogenol C |
| This compound |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Valproic acid |
Research Findings on this compound
| Cell Type | Key Findings | References |
| Mouse Embryonic Stem Cells (ESCs) | Induces differentiation into MHC-positive cardiomyocytes with an EC50 of 100 nM. | medkoo.com, sapphirebioscience.com, , , |
| ~90% of treated cells express cardiac transcription factors GATA-4, MEF2, and Nkx2.5. | glpbio.com, fishersci.no, nih.gov | |
| More efficient than embryoid body formation and DMSO treatment. | ||
| Resulting cells exhibit characteristic beating of cardiomyocytes. | glpbio.com | |
| P19 Embryonal Carcinoma Cells | Increases expression of the cardiac marker atrial natriuretic factor (ANF). | nih.gov, |
| Some studies report no induction of cardiac differentiation by Cardiogenol C alone. | nih.gov, researchgate.net | |
| R1 Mouse Embryonic Stem Cells | Induces differentiation into spontaneously beating cardiomyocytes. | nih.gov |
| Mouse Hair Bulge Progenitor Cells (HBPCs) | Induces transdifferentiation into cardiomyocyte-like cells. | medkoo.com, sapphirebioscience.com, researchgate.net, nih.gov, nih.gov |
| Treated cells express early cardiac transcription factors GATA4, Nkx2.5, and Tbx5. | researchgate.net, nih.gov, nih.gov | |
| In prolonged culture, cells express cardiac troponin I and sarcomeric myosin heavy chain. | researchgate.net, nih.gov, nih.gov | |
| Resultant cells do not exhibit functional contraction. | researchgate.net, nih.gov |
Influence of Co-treatments (e.g., Valproic acid) on HBPC Transdifferentiation
Research has explored the potential of combining Cardiogenol C with other molecules to enhance its cardiomyogenic effects. One such study investigated the co-treatment of human bone marrow-derived progenitor cells (HBPCs) with Cardiogenol C and Valproic acid, a histone deacetylase inhibitor. nih.gov The rationale was that Valproic acid might improve the efficiency of reprogramming HBPCs towards a cardiac lineage. nih.gov
However, the results indicated that the simultaneous treatment with Valproic acid and Cardiogenol C did not enhance cardiomyocyte transdifferentiation. nih.gov In fact, the presence of Valproic acid appeared to inhibit the cardiomyogenic induction by Cardiogenol C. nih.gov HBPCs treated with Valproic acid alone or in combination with Cardiogenol C did not show expression of key cardiac markers like GATA4 or cardiac specific troponin I. nih.gov This suggests that while Cardiogenol C alone can induce HBPCs to express early cardiomyogenic markers, the addition of Valproic acid under the tested conditions is detrimental to this process. nih.govresearchgate.net
Effects on Lineage-Committed Progenitor Cells
Skeletal Myoblasts (C2C12 Cells)
Cardiogenol C has demonstrated notable effects on the lineage-committed progenitor cell line, C2C12 skeletal myoblasts. nih.govnih.govresearchgate.net These cells are a well-established model for studying myogenesis and have been used to investigate the potential of various compounds to induce a cardiomyogenic phenotype. nih.govresearchgate.net
Treatment of C2C12 skeletal myoblasts with Cardiogenol C leads to the upregulation of key cardiac marker genes. nih.govnih.gov Studies have shown a significant increase in the expression of atrial natriuretic factor (ANF) and Nkx2.5, both of which are crucial transcription factors in the early stages of heart development. nih.govlktlabs.comresearchgate.net The induction of these markers by Cardiogenol C in C2C12 cells is concentration-dependent. nih.gov It is important to note that the cardiomyogenic effect is attributed to the small molecule itself and not the solvent, as control experiments with DMSO have shown. nih.gov
The table below summarizes the effect of Cardiogenol C on the expression of cardiac markers in C2C12 cells.
| Cardiac Marker | Effect of Cardiogenol C Treatment | Reference |
| Atrial Natriuretic Factor (ANF) | Significantly increased expression | nih.govlktlabs.comresearchgate.net |
| Nkx2.5 | Significantly increased expression | nih.govlktlabs.comresearchgate.net |
This table is based on data from luciferase reporter gene assays performed on C2C12 cells treated with Cardiogenol C.
Beyond the upregulation of cardiac markers, Cardiogenol C has been shown to induce functional properties characteristic of cardiomyocytes in C2C12 cells. nih.govnih.gov
A key functional change observed in Cardiogenol C-treated C2C12 cells is the development of cardiac-like sodium currents. nih.govnih.govresearchgate.net Electrophysiological studies have revealed that treatment with Cardiogenol C leads to a significant increase in the resistance of sodium currents to tetrodotoxin (B1210768) (TTX). nih.govresearchgate.net This is a hallmark of cardiac sodium channels (Nav1.5), which are less sensitive to TTX compared to the skeletal muscle isoform (Nav1.4). nih.govnih.gov Furthermore, Cardiogenol C treatment increases the sodium current density, indicating a higher number of functional sodium channels in the cell membrane. nih.govresearchgate.net The inactivation kinetics of the sodium channels in treated cells also shift towards a more cardiac-like profile. nih.gov
The observed changes in sodium current properties are supported by molecular evidence. nih.gov Western blot analyses have confirmed that Cardiogenol C treatment enhances the protein levels of the cardiac sodium channel isoform, Nav1.5, in C2C12 cells. nih.govmolnova.cn This upregulation of Nav1.5 protein expression occurs in a dose-dependent manner. molnova.cnmolnova.cn This finding directly correlates with the electrophysiological data and provides a molecular basis for the induction of cardiac-like sodium currents in skeletal myoblasts by Cardiogenol C. nih.gov
The following table details the functional changes induced by Cardiogenol C in C2C12 cells.
| Functional Property | Observation in Cardiogenol C-treated C2C12 Cells | Reference |
| Sodium Current TTX-Resistance | Significantly increased | nih.govresearchgate.net |
| Sodium Current Density | Markedly increased | nih.govresearchgate.net |
| Nav1.5 Protein Levels | Enhanced expression | nih.govmolnova.cn |
This table summarizes the electrophysiological and molecular findings related to the induction of cardiac functional properties in C2C12 cells by Cardiogenol C.
Induction of Cardiac Functional Properties
Cardiac-like Sodium Currents
Cardiovascular Progenitor Cells (A5 CVPCs)
This compound has been studied for its effects on lineage-committed progenitor cells, specifically the murine A5 cardiovascular progenitor cell line (CVPCs). nih.gov These cells, which are isolated from newborn mouse hearts, are restricted to the cardiomyogenic lineage and serve as a valuable model for studying differentiation into cardiomyocytes. nih.gov Research has explored the potential of Cardiogenol C to induce cardiomyogenic properties in these already committed progenitor cells, moving beyond its known effects on pluripotent embryonic stem cells. nih.gov
Promotion of Beating Cardiomyocytes in Cardiac Bodies
A key measure of cardiomyogenic differentiation is the development of spontaneously contracting cells. Studies have shown that this compound promotes the differentiation of A5 CVPCs into rhythmically contracting, adult-like cardiomyocytes. nih.gov In one study, A5 CVPCs were aggregated to form cardiac bodies (CBs), and their development was monitored over 35 days. nih.gov The addition of Cardiogenol C from the beginning of the aggregation process significantly increased myocardial differentiation. nih.gov This resulted in a markedly higher percentage of cardiac bodies containing beating cardiomyocytes compared to untreated controls. nih.gov The effect was most pronounced when the compound was present from the earliest stages of differentiation, suggesting it acts on very early developmental pathways long before functional cardiomyocytes typically appear around day 11. nih.gov
Table 1: Effect of Cardiogenol C on Cardiomyogenesis in A5 CVPC-Derived Cardiac Bodies
| Treatment Group | Observation | Outcome | Source |
| Control (untreated A5 CVPCs) | Aggregated to form cardiac bodies (CBs) and monitored for 35 days. | Baseline level of spontaneous differentiation into beating cardiomyocytes. | nih.gov |
| Cardiogenol C (1 µM) | Added at the start of cardiac body formation (Day 0). | Significantly increased the percentage of CBs with beating cardiomyocytes compared to the control group. | nih.gov |
| Cardiogenol C (1 µM) | Added between days 5 and 7 of differentiation. | Less pronounced effect on the formation of beating cardiomyocytes compared to treatment from Day 0. | nih.gov |
Impact on Cell Proliferation and Viability During Differentiation
The influence of Cardiogenol C on cell proliferation and viability during the differentiation process has also been investigated. nih.gov In studies using C2C12 skeletal myoblasts, a lineage-committed progenitor cell type, treatment with Cardiogenol C did not inhibit the cells' differentiation into myotubes. nih.gov Microscopic analysis revealed that the morphology of C2C12 cells after seven days in a differentiation medium was similar between control and Cardiogenol C-treated groups. nih.gov Furthermore, key indicators of differentiation and proliferation, such as the number of nuclei per myotube and the number of myotubes per microscopic area, were unaltered by the compound's presence. nih.gov These findings suggest that Cardiogenol C's pro-differentiation effects are not accompanied by negative impacts on cell viability or proliferation during the differentiation of these progenitor cells. nih.gov While Cardiogenol C is known to induce differentiation in various embryonic stem cells medkoo.comcaymanchem.com, its ability to do so without impeding cell proliferation is a key characteristic of its activity in committed progenitor cells. nih.gov
Structure Activity Relationship Sar Studies and Analog Development
Identification of Essential Structural Characteristics for Cardiomyogenic Activity
Through the synthesis and evaluation of various derivatives, researchers have identified several crucial structural elements of the Cardiogenol C scaffold required for inducing cardiomyogenesis. nih.gov
Key findings indicate that:
The Pyrimidine (B1678525) Core: The presence of both nitrogen atoms within the pyrimidine ring appears beneficial for biological activity. This was concluded from studies where most pyridine-based analogs (possessing only one nitrogen in the ring) were found to be inactive. nih.gov
Substituent Positioning: The 1,3-relationship of the amino substituents on the heterocyclic core is considered important for activity. researchgate.net Inverting the positions of the aliphatic and aromatic amine substituents on the pyrimidine ring, as seen in the inactive analog VUT-MK152, resulted in a loss of function. nih.gov
Size of Substituents: The size of both the aliphatic and aromatic amine groups is a critical factor. For instance, increasing the chain length of the aliphatic amine from ethanolamine (B43304) to propanolamine (B44665) led to a significant decrease in activity. Similarly, increasing the size of the aromatic amine was also found to be detrimental to the compound's effectiveness. nih.gov Steric factors play a significant role; an overly bulky group, such as a phenoxy moiety compared to a methoxy (B1213986) group in the para-position of the aniline (B41778) ring, can lead to a loss of biological activity. researchgate.net
The Hydroxyl Group: The hydroxyl group on the aliphatic side chain, present in Cardiogenol C, does not seem to be essential for cardiomyogenic activity. nih.govresearchgate.net This was demonstrated by the high activity of the analog VUT-MK142, which features a cyclohexylamine (B46788) substituent instead of an ethanolamine one. researchgate.net
Design and Synthesis of Cardiogenol C Analogs
Building on the SAR findings, new analogs of Cardiogenol C have been systematically designed and synthesized to improve cardiomyogenic potency. researchgate.netrsc.org The synthesis strategies generally involve well-established methods, including nucleophilic substitution reactions and palladium-catalyzed Buchwald-Hartwig aminations, sometimes enhanced by microwave irradiation or continuous flow techniques to improve yields and reaction times. nih.govresearchgate.net
A primary focus of analog development has been the modification of the 4,6-disubstituted diaminopyrimidine core. researchgate.net Researchers have synthesized derivatives by altering the substituents at the 4- and 6-positions. For example, VUT-MK092 was created by substituting the ethanolamine group of Cardiogenol C with a propanolamine group. nih.gov A different approach involved replacing the ethanolamine in a related compound (VUT-MK093) with cyclohexylamine to produce VUT-MK142, which demonstrated superior activity. researchgate.net The synthesis of these pyrimidine derivatives often starts from a dichloropyrimidine precursor, followed by sequential nucleophilic substitutions. nih.gov
To further understand the role of the heterocyclic core, a series of pyridine-based analogs were developed. nih.gov In these compounds, the pyrimidine ring was replaced by a pyridine (B92270) ring. researchgate.net The synthesis of these 2,6-diaminosubstituted pyridines required a different approach than their pyrimidine counterparts. A palladium-catalyzed Buchwald-Hartwig amination using microwave irradiation was employed to introduce the aromatic amine, followed by a nucleophilic substitution to add the aliphatic amine. researchgate.net However, this exploration showed that the pyrimidine core is generally favored, as only one of the five tested pyridine derivatives, VUT-MK396, exhibited notable activity. nih.gov
Several novel compounds have been synthesized and characterized as part of the analog development program. nih.govresearchgate.net
VUT-MK093: A regioisomer of Cardiogenol C. researchgate.net
VUT-MK142: An analog where the ethanolamine side chain is replaced by a cyclohexylamine group. researchgate.net It was identified as a highly promising candidate with strong cardiomyogenic activity. researchgate.nettargetmol.com Its synthesis has been optimized using continuous flow techniques, which proved superior to traditional batch reactions in both yield and reaction time. researchgate.netrsc.org
VUT-MK296: An analog that lacks the hydroxyl group of Cardiogenol C but retains good activity. nih.gov
VUT-MK396: A pyridine-based derivative that was the only active compound among the tested pyridine analogs. nih.govresearchgate.net It features a methoxy group, and its activity highlights the importance of steric factors, as a similar compound with a larger phenoxy group was inactive. researchgate.net
Exploration of Pyridine Derivatives
Comparative Analysis of Analog Activities
The newly synthesized analogs were subjected to biological testing to compare their effectiveness in promoting cardiomyogenesis, often using assays that measure the expression of cardiac markers like atrial natriuretic factor (ANF). nih.govresearchgate.net
The results of these comparative analyses revealed a clear hierarchy of activity among the compounds. VUT-MK142 emerged as the most potent analog, with its ability to up-regulate ANF expression surpassing that of the original Cardiogenol C in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. researchgate.netrsc.orgnih.gov The replacement of the ethanolamine group in VUT-MK093 with a cyclohexylamine group to create VUT-MK142 led to the strongest activity in the ANF assay. researchgate.net
In contrast, most pyridine-based derivatives were inactive, with the exception of VUT-MK396, which showed moderate activity. nih.gov This suggests that the diaminopyrimidine scaffold is generally superior to the diaminopyridine scaffold for this biological effect. nih.gov The data also confirmed that while some modifications are tolerated or even beneficial (like replacing the hydroxyethyl (B10761427) group with a cyclohexyl group), others, such as increasing the size of the substituents beyond an optimal range, are detrimental to activity. nih.gov
Table 1: Comparative Analysis of Cardiogenol C and Select Analogs
| Compound Name | Core Structure | Key Modifications from Cardiogenol C | Relative Cardiomyogenic Activity Summary |
|---|---|---|---|
| Cardiogenol C (CgC) | Pyrimidine | Baseline compound with ethanolamine and p-methoxyaniline substituents. | Active, serves as the benchmark. nih.gov |
| VUT-MK142 | Pyrimidine | Ethanolamine group is replaced by a cyclohexylamine group. | Most potent analog; activity superseded CgC. researchgate.netresearchgate.netnih.gov |
| VUT-MK296 | Pyrimidine | Lacks the hydroxyl group of the ethanolamine side chain. | Showed good activity. nih.gov |
| VUT-MK396 | Pyridine | Pyrimidine core replaced with a pyridine core. | The only active pyridine derivative among those tested. nih.gov |
| VUT-MK092 | Pyrimidine | Ethanolamine group is replaced by a propanolamine group. | Significant drop in activity compared to CgC. nih.gov |
Advanced Research Methodologies and Experimental Approaches
Reporter Gene Assays
Reporter gene assays are a cornerstone in studying the transcriptional activity induced by Cardiogenol C hydrochloride. These assays typically involve linking a promoter sequence of a gene of interest to a reporter gene, such as luciferase. An increase in luciferase activity indicates an upregulation of the promoter's activity by the compound.
Atrial natriuretic factor (ANF) is a well-established marker for cardiac differentiation. To assess the ability of this compound to activate the ANF gene, researchers have employed ANF promoter-luciferase assays. In these experiments, cells are transfected with a plasmid containing the rat ANF promoter region linked to a luciferase reporter gene. nih.gov
Studies have demonstrated that treatment with this compound leads to a significant increase in ANF promoter activity in various cell lines. For instance, in P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, a 7-day treatment with 1 µM this compound resulted in a notable upregulation of ANF expression compared to untreated controls. nih.gov To ensure the specificity of the assay, a Renilla luciferase vector is often co-transfected as an internal control for normalization of transfection efficiency. nih.gov
Table 1: Effect of this compound on ANF Promoter Activity
| Cell Line | Treatment | Duration | Result | Citation |
|---|---|---|---|---|
| P19 | 1 µM Cardiogenol C | 7 days | Significant increase in ANF luciferase activity | nih.gov |
| C2C12 | 1 µM Cardiogenol C | 7 days | Significant increase in ANF luciferase activity | nih.gov |
Nkx2.5 is a critical transcription factor in the early stages of cardiac development. nih.govfrontiersin.org Luciferase reporter assays utilizing the Nkx2.5 promoter are therefore instrumental in determining if this compound can initiate the cardiac differentiation program. The methodology is analogous to the ANF assay, using a plasmid where the Nkx2.5 promoter drives luciferase expression. nih.gov
Research has shown that this compound treatment significantly enhances Nkx2.5 promoter activity. In C2C12 cells, a 7-day exposure to 1 µM this compound led to a significant increase in luciferase expression, indicating the activation of the Nkx2.5 promoter. nih.gov This finding suggests that this compound can influence key transcription factors necessary for cardiomyogenesis.
Table 2: Effect of this compound on Nkx2.5 Promoter Activity
| Cell Line | Treatment | Duration | Result | Citation |
|---|---|---|---|---|
| C2C12 | 1 µM Cardiogenol C | 7 days | Significant increase in Nkx2.5 luciferase activity | nih.gov |
ANF Promoter-Luciferase Assays
Gene Expression Analysis
To validate the findings from reporter assays and to obtain a broader view of the genetic reprogramming induced by this compound, direct measurement of cardiac marker gene and protein expression is essential.
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the abundance of specific mRNA transcripts. This method has been used to confirm the upregulation of key cardiac transcription factors following treatment with this compound.
In mouse hair bulge progenitor cells (HBPCs), semi-quantitative RT-PCR analysis revealed that this compound treatment activated the expression of the early pre-cardiac cell markers GATA4, Tbx5, and Nkx2.5. nih.gov These transcription factors are indispensable for initiating the process of cardiomyogenesis. nih.gov
Immunofluorescent staining allows for the visualization of specific proteins within cells, providing spatial information on their expression and localization. This technique has been crucial in confirming that the gene expression changes induced by this compound translate to the production of cardiac-specific proteins.
Following treatment of HBPCs with this compound, immunofluorescent staining confirmed the expression of the cardiac transcription factors Nkx2.5 and GATA4. nih.gov Furthermore, prolonged culture of these treated cells led to the expression of structural cardiac proteins, including cardiac-specific troponin I and sarcomeric myosin heavy chain. nih.gov
Quantitative RT-PCR for Cardiac Markers
Proteomic Analysis for Mechanism Elucidation
To gain a deeper understanding of the molecular mechanisms through which this compound exerts its effects, comparative proteomic analysis has been employed. nih.gov This powerful approach allows for a global comparison of the protein profiles of treated versus untreated cells, identifying proteins that are differentially expressed.
In a study using HBPCs, two-dimensional gel electrophoresis was performed to compare the proteomes of cells treated with this compound for four days against untreated cells. nih.gov This analysis identified 18 protein spots that were differentially expressed, with 12 proteins being up-regulated and 6 down-regulated by the treatment. nih.gov The identified proteins were implicated in promoting cell differentiation and cardiomyocyte development. nih.gov This proteomic data suggested that this compound may exert its cardiogenic effects by activating the Wnt signaling pathway, potentially through the suppression of Kremen1, and by up-regulating chromatin remodeling proteins like SIK1 and Smarce1 to initiate cardiac differentiation. nih.gov
Table 3: Differentially Expressed Proteins in HBPCs Treated with this compound
| Regulation | Number of Proteins | Proposed Pathway Involvement | Citation |
|---|---|---|---|
| Up-regulated | 12 | Promotion of cell differentiation, cardiomyocyte development, chromatin remodeling | nih.gov |
| Down-regulated | 6 | Wnt signaling pathway (suppression of Kremen1) | nih.gov |
Electrophysiological Recordings (e.g., Patch-clamp for Sodium Currents)
To assess whether this compound (CgC) could induce functional cardiac properties in addition to expressing cardiac markers, researchers have employed electrophysiological techniques, particularly whole-cell patch-clamp recordings. nih.govnih.gov This method allows for the precise measurement of ionic currents across the cell membrane, which is fundamental to the electrical activity of cardiomyocytes. wikipedia.orgresearchgate.net
In studies using C2C12 skeletal myoblasts, a lineage-committed progenitor cell line, patch-clamp experiments were conducted to compare voltage-gated sodium currents in control cells versus those treated with CgC. nih.govresearchgate.net These experiments revealed that treatment with 1 μM CgC for seven days induced significant changes, conferring cardiac-like properties to the myoblasts. nih.gov One key finding was the upregulation of the cardiac sodium channel isoform, Na(v)1.5. nih.gov This was supported by several observations:
Increased Tetrodotoxin (B1210768) (TTX) Resistance : CgC-treated cells showed a significantly higher resistance to TTX, a toxin that strongly blocks the skeletal muscle sodium channel (Na(v)1.4) but is less effective against the cardiac isoform (Na(v)1.5). nih.gov
Increased Sodium Current Density : The density of the sodium current, which reflects the number of functional channels in the cell membrane, was markedly increased in cells treated with CgC. nih.gov
Altered Inactivation Kinetics : CgC treatment significantly slowed the decay of the sodium current after channel activation, indicating a delay in the inactivation kinetics of the sodium channels. nih.gov This is a characteristic feature of cardiac sodium currents.
Enhanced Na(v)1.5 Protein Levels : Western blot analysis confirmed that CgC treatment enhanced the protein levels of Na(v)1.5 in the cells. nih.gov
These electrophysiological findings provide strong functional evidence that Cardiogenol C not only promotes the expression of cardiac-specific genes but also induces the development of functional ion channels characteristic of cardiomyocytes. nih.govnih.gov
Table 1: Electrophysiological Effects of Cardiogenol C (1 μM) on C2C12 Myoblasts
| Parameter | Control Cells | CgC-Treated Cells | Significance | Reference |
| Fraction of Slow Inactivated Channels | 0.70 ± 0.05 | 0.56 ± 0.04 | p<0.05 | nih.gov |
| TTX-Resistant Current Fraction | Lower | Significantly Increased | - | nih.gov |
| Sodium Current Density | Lower | Markedly Increased | - | nih.gov |
| Na(v)1.5 Protein Levels | Baseline | Enhanced | - | nih.gov |
High-Throughput Screening (HTS) Approaches for Compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical, genetic, or pharmacological compounds to identify those that modulate a specific biological pathway. wikipedia.org This methodology was instrumental in the discovery of Cardiogenol C as a potent inducer of cardiomyogenesis. nih.gov
The discovery of Cardiogenol C resulted from a cell-based phenotypic HTS designed to find small molecules that could induce cardiac differentiation in embryonic stem cells. nih.gov The screen utilized a reporter gene assay where the promoter for Atrial Natriuretic Factor (ANF), a cardiac-specific gene, was linked to a luciferase reporter. nih.gov An increase in luciferase activity indicated the activation of a cardiogenic gene program. nih.gov In this screen of a large chemical library, Cardiogenol C was identified as the most potent compound for increasing ANF and Myosin Heavy Chain (MHC) expression. nih.gov
Table 2: Summary of the Phenotypic HTS Assay Identifying Cardiogenol C
| Parameter | Description | Reference |
| Screening Type | Phenotypic High-Throughput Screen | nih.gov |
| Cell Type | Embryonic Carcinoma P19 Cells (used for cardiac differentiation studies) | nih.gov |
| Assay Principle | ANF Promoter-Luciferase Reporter Assay | nih.gov |
| Primary Endpoint | Increased expression of ANF and Myosin Heavy Chain (MHC) | nih.gov |
| Key Finding | Cardiogenol C was identified as the most potent hit compound. | nih.gov |
The power of HTS lies in its integration with large and diverse collections of chemical compounds, known as small molecule libraries. wikipedia.orgahajournals.org These libraries can contain hundreds of thousands of distinct molecules, providing a broad chemical space to search for novel biological activity. nih.govahajournals.org The objective is often to build libraries with diverse structural classes to maximize the chances of modulating a wide variety of therapeutic targets. ahajournals.org
Cardiogenol C was discovered through the screening of a 100,000-compound heterocycle library. nih.gov The identification of a potent and selective cardiomyogenic compound from such a large and diverse collection highlights the efficacy of combining phenotypic screening with extensive chemical libraries for cardiovascular drug discovery. nih.govahajournals.org This approach facilitates the discovery of novel chemical probes and potential therapeutic leads for diseases where the molecular targets are not well-defined. ahajournals.orgahajournals.org
Translational and Therapeutic Implications in Cardiac Regenerative Medicine
Potential as a Tool for Cell Transplantation Therapy in Cardiac Repair
Cell transplantation is a novel therapeutic approach for repairing the heart after events like a myocardial infarction. nih.govstemcell.com However, the success of this strategy is often hindered by two major challenges: the poor survival of donor cells in the harsh environment of the injured heart and their limited ability to trans-differentiate into functional cardiomyocytes once transplanted. nih.govstemcell.comfrontiersin.org
Cardiogenol C hydrochloride emerges as a promising agent to overcome these limitations. fishersci.atmedchemexpress.comkklmed.commedchemexpress.com By pre-treating donor cells with this small molecule, it is possible to induce cardiomyogenic properties before they are introduced into the patient. nih.gov This pre-conditioning can enhance the therapeutic potential of cell transplantation. nih.govstemcell.com Research indicates that this compound is a useful cardiomyogenic tool that could improve cardiac repair in cell transplantation therapies. fishersci.atmedchemexpress.comkklmed.commedchemexpress.com The induction of cardiomyogenic function in these donor cells is a key strategy to improve the efficacy of cardiac cell therapy. nih.govstemcell.com
Strategies for Enhancing Differentiation of Donor Cells
This compound has demonstrated a robust capacity to enhance the differentiation of various donor cell types into cells exhibiting cardiomyocyte characteristics. It acts as a potent inducer, prompting embryonic stem cells (ESCs) to differentiate into cardiomyocytes. kklmed.commedchemexpress.comtargetmol.com
Detailed research findings have elucidated its effects on several cell types:
Embryonic Stem Cells (ESCs): In mouse ESCs, Cardiogenol C induces the differentiation of myosin heavy chain (MHC)-positive cardiomyocytes. caymanchem.com At a concentration of 0.25 µM, approximately 90% of the treated ESCs express key cardiac transcription factors, including GATA-4, MEF2, and Nkx2.5, and subsequently display the characteristic beating behavior of mature cardiomyocytes. caymanchem.com
Lineage-Committed Progenitor Cells: The compound's effects are not limited to pluripotent stem cells. It also acts on progenitor cells that are already committed to a specific lineage but retain some plasticity. fishersci.atnih.govkklmed.commedchemexpress.com
In C2C12 skeletal myoblasts , treatment with Cardiogenol C significantly increases the expression of cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5. nih.govlktlabs.com Crucially, beyond just upregulating markers, it also induces functional cardiac properties, including the expression of cardiac-like sodium currents (cardiac Nav1.5 channels). nih.govlktlabs.com
In murine A5 cardiovascular progenitor cells (CVPCs) , which are already restricted to the cardiomyogenic lineage, Cardiogenol C treatment promotes their differentiation into rhythmically contracting, adult-like cardiomyocytes. nih.gov
Hair Bulge Progenitor Cells (HBPCs): Studies have shown that Cardiogenol C can induce multipotent stem cells from murine hair follicles to transdifferentiate into cardiomyocyte-like cells. lktlabs.comresearchgate.net The treated HBPCs express early cardiac-specific transcription factors GATA4, Nkx2.5, and Tbx5. targetmol.comresearchgate.netnih.gov With prolonged culture, these cells also begin to express structural cardiac proteins like cardiac-specific troponin I and sarcomeric myosin heavy chain. researchgate.netnih.gov The proposed mechanism for this action involves the activation of the Wnt signaling pathway. researchgate.net
| Cell Type | Key Findings with this compound Treatment | References |
|---|---|---|
| Embryonic Stem Cells (ESCs) | Induces differentiation into MHC-positive, beating cardiomyocytes. Upregulates GATA-4, MEF2, and Nkx2.5. | caymanchem.com |
| C2C12 Skeletal Myoblasts | Upregulates cardiac markers ANF and Nkx2.5. Induces functional cardiac-like sodium currents (Nav1.5). | nih.govlktlabs.com |
| Cardiovascular Progenitor Cells (CVPCs) | Promotes development of spontaneously contracting cardiac bodies. | nih.gov |
| Hair Bulge Progenitor Cells (HBPCs) | Induces expression of transcription factors (GATA4, Nkx2.5, Tbx5) and cardiac structural proteins (Troponin I, Sarcomeric Myosin Heavy Chain). | targetmol.comresearchgate.netnih.gov |
Induction of Cardiomyogenic Differentiation In Situ
Beyond pre-treating cells for transplantation, a conceivable and highly attractive therapeutic strategy is the direct induction of cardiomyogenic differentiation in situ. nih.gov This approach involves administering a small molecule like Cardiogenol C to stimulate the heart's own pool of residual cardiovascular progenitor cells to differentiate into new cardiomyocytes. nih.govresearchgate.net By reprogramming endogenous fibroblasts or activating resident progenitor cells within the heart, it may be possible to regenerate damaged myocardium and reduce scar formation directly at the site of injury. auctoresonline.org This strategy offers a potential pharmaceutical approach to cardiac repair, bypassing the need for cell transplantation altogether. nih.govauctoresonline.org
Applications in Disease Modeling and Drug Discovery
The creation of relevant and predictive models of human disease is vital for the development of new drugs. nih.gov Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have become a powerful tool for modeling cardiovascular diseases in the laboratory and for screening potential drug candidates for efficacy and toxicity. nih.gov These models provide crucial insights into disease mechanisms that may not be apparent in animal studies. nih.gov
Potent and reliable cardiomyogenic inducers like this compound are critical for this field. They facilitate the efficient, large-scale production of hiPSC-CMs from both healthy donors and patients with genetic heart conditions. bio-gems.comaccscience.com The resulting cardiomyocytes can be used to create in vitro models that recapitulate the properties of human heart cells, enabling detailed study of various cardiomyopathies and providing a platform for high-throughput drug screening and toxicity assessment. nih.gov
Future Directions and Unresolved Research Questions
Comprehensive Elucidation of Molecular Targets
A critical area of ongoing research is the complete identification of the molecular targets of Cardiogenol C hydrochloride. While it is known to be a potent inducer of cardiomyogenesis, the precise mechanisms of action are still being unraveled. medchemexpress.com Studies suggest that this compound may activate the Wnt signaling pathway by suppressing Kremen1. nih.govresearchgate.net This activation, along with the upregulation of chromatin remodeling proteins like SIK1 and Smarce1, is thought to initiate cardiac differentiation. nih.govresearchgate.net Further research is needed to comprehensively map these interactions and identify any additional targets. This deeper understanding will be crucial for optimizing its therapeutic application and minimizing potential off-target effects.
Optimization of Differentiation Protocols and Yields
Maximizing the efficiency of cardiomyocyte differentiation is key to the clinical translation of this compound. Current protocols have shown that the timing of its introduction can significantly impact the yield of beating cardiomyocytes. nih.gov For instance, adding the compound from the beginning of the differentiation process has a more pronounced effect than later administration. nih.gov Further optimization of these protocols is necessary, including the concentration of this compound, the duration of treatment, and the specific type of stem or progenitor cells used. nih.govnih.gov Research comparing different cell sources, such as bone marrow-derived and adipose-derived mesenchymal stem cells, will also be instrumental in developing more effective and reliable differentiation methods. nih.govmdpi.com The goal is to develop a standardized and scalable bioprocess for generating large quantities of functional cardiomyocytes for therapeutic use. core.ac.uk
Exploration of Combined Therapeutic Strategies
The potential of this compound may be further amplified when used in combination with other therapeutic agents. For example, combining it with growth factors or other small molecules could create a synergistic effect, enhancing the efficiency of cardiomyocyte differentiation and maturation. nih.govgoogle.com One study explored the use of Valproic acid, a histone deacetylase inhibitor, in conjunction with Cardiogenol C to improve the transdifferentiation of hair bulge progenitor cells; however, this particular combination was found to be inhibitory. nih.govresearchgate.net This highlights the need for systematic screening of different compound combinations to identify those that yield the most robust and functional cardiomyocytes. Additionally, combining this compound treatment with advanced bioengineering strategies, such as functionalized scaffolds that mimic the native cardiac extracellular matrix, could provide a more supportive environment for cell differentiation and integration. researchgate.net
Development of Novel this compound Derivatives with Enhanced Potency and Specificity
The chemical structure of this compound provides a scaffold for the development of novel derivatives with improved properties. nih.gov By selectively modifying its structure, researchers aim to create analogs with enhanced potency, greater specificity for cardiac lineages, and improved pharmacokinetic profiles. researchgate.net For example, the development of VUT-MK142, a derivative of Cardiogenol C, has already shown promising results, with even stronger induction of cardiac marker expression than the parent compound. researchgate.net The synthesis and evaluation of new analogs will be an ongoing effort, driven by the desire to fine-tune the molecule's activity and develop even more effective agents for cardiac regeneration. nih.gov This process involves a continuous cycle of design, synthesis, and biological testing to identify the next generation of cardiomyogenic compounds. tuwien.ac.at
Q & A
Q. What are the primary mechanisms by which Cardiogenol C hydrochloride induces cardiomyocyte differentiation in embryonic stem cells (ESCs)?
this compound promotes ESC differentiation into cardiomyocytes by modulating key signaling pathways, including Wnt/β-catenin and ERK. It acts as a pyrimidine inducer, upregulating cardiac-specific markers like cardiac troponin T (cTnT) and GATA3. Methodologically, this is validated via qPCR for gene expression, immunocytochemistry for protein localization, and functional assays (e.g., calcium transients) . The EC50 for differentiation is 100 nM, determined via dose-response curves and viability assays .
Q. How should researchers design in vitro experiments to assess Cardiogenol C's dose-dependent effects on stem cell viability and differentiation?
- Cell lines : Use ESCs or lineage-committed progenitor cells (e.g., C2C12 myoblasts).
- Concentration range : 1.25–5 µM, based on viability assays showing concentration-dependent effects .
- Time points : Monitor differentiation at 12, 24, 48, and 72 hours, as protein/gene expression peaks vary temporally (e.g., KGF and Ang-1 in BMSCs) .
- Controls : Include untreated cells and GAPDH normalization for gene/protein quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in Cardiogenol C's effects on cardiac vs. non-cardiac protein expression (e.g., KGF vs. Ang-1)?
Cardiogenol C exhibits context-dependent effects:
- Cardiac markers : Upregulated in ESCs (e.g., cTnT) with EC50 = 100 nM .
- Non-cardiac markers : In BMSCs, KGF expression increases dose-dependently (1.25–5 µM), while Ang-1 peaks at 2.5 µM and declines at higher doses . Methodological solutions :
- Use single-cell RNA sequencing to identify subpopulations responding differentially.
- Employ pathway-specific inhibitors (e.g., PD 98059 for ERK) to isolate mechanisms .
Q. What strategies optimize Cardiogenol C-mediated differentiation in 3D culture systems or organoids?
- Scaffold selection : Matrigel or synthetic hydrogels enhance cell-cell interactions and mimic cardiac tissue mechanics.
- Co-culture systems : Combine with endothelial cells to improve vascularization of cardiomyocyte clusters.
- Synergistic molecules : Pair with Wnt/β-catenin agonists (e.g., SKL2001) or epigenetic modifiers (e.g., valproic acid) to boost efficiency .
Q. How can researchers validate the functional maturity of Cardiogenol C-derived cardiomyocytes?
- Electrophysiology : Patch-clamp assays to measure sodium currents (INa) and action potentials.
- Contractility : Video-based motion tracking or impedance sensing for spontaneous beating.
- Metabolic profiling : Shift from glycolytic to oxidative metabolism via Seahorse assays .
Data Analysis and Contradiction Management
Q. How should researchers address variability in differentiation efficiency across cell lines or batches?
- Standardization : Use low-passage cells and serum-free media to reduce batch effects.
- Single-cell omics : Identify transcriptional heterogeneity using scRNA-seq.
- Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response data) .
Q. What are the limitations of using EC50 values (100 nM) from 2D cultures in translational models?
- 3D systems : Reduced diffusion in scaffolds may require higher effective doses.
- Species differences : Human ESCs may exhibit distinct kinetics vs. murine models.
- Validation : Cross-check with functional endpoints (e.g., contractility) rather than relying solely on marker expression .
Methodological Resources
| Parameter | Value | Reference |
|---|---|---|
| EC50 (cardiomyocyte differentiation) | 100 nM | |
| Optimal concentration range (BMSC studies) | 1.25–5 µM | |
| Critical time points for protein analysis | 12–72 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
